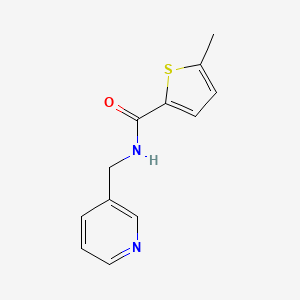

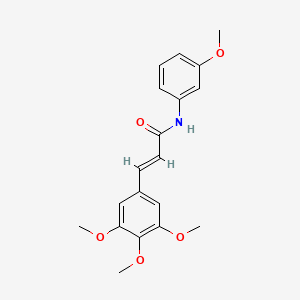

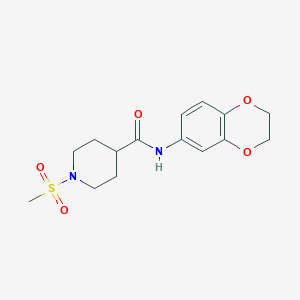

5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is a chemical compound that falls within a class of compounds with potential biological activities. The structure suggests interactions with biological systems, making it a candidate for further chemical and pharmacological studies. The interest in thiophene and pyridine derivatives stems from their diverse biological activities and their utility in medicinal chemistry as building blocks for the synthesis of drug-like molecules.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, starting from readily available thiophene and pyridine derivatives. A common approach for synthesizing such compounds involves the alkylation of amino-substituted pyridines followed by condensation with thiosemicarbazide to yield thiosemicarbazones. These can then undergo further functionalization to introduce the desired alkyl groups (Liu et al., 1996). Suzuki cross-coupling reactions are another method for introducing aryl groups into thiophene carboxamides, showcasing the versatility of synthetic strategies for these compounds (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of hydrogen bond interactions, which are critical for the compound's stability and reactivity. These studies provide insight into the conformational preferences and the potential for intermolecular interactions, which are important for understanding the compound's behavior in biological systems (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Thiophene carboxamides undergo various chemical reactions, including N-oxidation, rearrangement, and condensation, to yield a diverse array of functionalized derivatives. These reactions expand the utility of thiophene carboxamides in synthetic chemistry, allowing for the targeted synthesis of compounds with specific biological activities. The reactivity of the thiophene and pyridine rings, along with the functional groups attached to them, dictate the chemical behavior of these compounds (Liu et al., 1996).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to modulate the activity of hiv-1 regulatory factors, tat and rev .

Mode of Action

Related compounds have been shown to reduce the expression of hiv-1 gag and env and alter the accumulation of viral rnas, as well as dramatically decrease tat and rev levels . This suggests that 5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to impact hiv-1 rna processing , suggesting that this compound may also influence similar pathways.

Result of Action

Related compounds have been shown to suppress hiv-1 gene expression by preventing the accumulation of the regulatory factors tat and rev . This suggests that 5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZCODSMKJKSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)

![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)